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Compound of Interest

Compound Name:
Ethyl 2-amino-5-

isopropoxybenzoate

Cat. No.: B7866071 Get Quote

A comprehensive review of recent in silico studies showcasing the potential of aminobenzoate

derivatives in drug discovery, with a focus on their interactions with key biological targets

implicated in cancer, bacterial infections, and neurological disorders.

This guide provides a comparative analysis of molecular docking studies performed on various

aminobenzoate analogs. The objective is to offer researchers, scientists, and drug

development professionals a clear overview of the binding affinities and interaction patterns of

these compounds with different protein targets. The data presented is compiled from recent

peer-reviewed publications and is intended to facilitate the rational design of more potent and

selective aminobenzoate-based therapeutic agents.

Comparative Docking Performance of
Aminobenzoate Analogs
The following table summarizes the quantitative data from various docking studies, highlighting

the binding energies and inhibitory concentrations of different aminobenzoate derivatives

against their respective biological targets.
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Study
Focus

Compound/
Analog

Target
Protein

Docking
Score/Bindi
ng Energy
(kcal/mol)

Inhibitory
Concentrati
on (IC50/Ki)

Reference

Anticancer OMS1 PI3Kγ -

47%

inhibition @

100 µM

[1]

OMS2 PI3Kγ -

48%

inhibition @

100 µM

[1]

OMS5 PI3Kγ -
IC50: 22.13 -

61.03 µM
[1][2]

OMS14 PI3Kγ -
IC50: 22.13 -

61.03 µM
[1][2]

Compound

10

T315I-mutant

Abl
-

IC50: 8.2 µM

(HL60), 40

µM (K562)

[3]

Compound

13
EGFR -

92%

inhibition @

10 nM, IC50:

5.6 µM

(K562)

[3]

Compound

HB5

EGFR

Tyrosine

Kinase

-

Low IC50

against Hep

G2 cells

[4]

Antibacterial
Compound

2a

B. subtilis

Histidine

Kinase/Walk

-
MIC: 0.09

mmol/L
[5]

Cholinesteras

e Inhibition

Compound

5b

Acetylcholine

sterase

(AChE)

-9.54
IC50: 1.66 ±

0.03 µM
[6]
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Compound

2c

Butyrylcholin

esterase

(BChE)

-5.53
IC50: 2.67 ±

0.05 µM
[6]

Carboxamide

-based

derivative

AChE &

BChE
-

Ki: 0.041 ±

0.60 µM

(AChE), 8.46

± 0.66 µM

(BChE)

[7]

Glutathione-

Related

Enzyme

Inhibition

Compound 1
Human

G6PD
-6.71

IC50: 100.8 -

430.8 µM
[8]

Compound 4
Human

6PGD
-7.61

IC50: 206 -

693.2 µM
[8]

Cyclooxygen

ase (COX)

Inhibition

Compound

3e
COX-2 -

IC50: 0.57 -

0.72 µM
[9]

Compound 3f COX-2 -
IC50: 0.57 -

0.72 µM
[9]

Compound 3r COX-2 -
IC50: 0.57 -

0.72 µM
[9]

Compound

3s
COX-2 -

IC50: 0.57 -

0.72 µM
[9]

Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the

results. Below are detailed protocols from the selected research.

Molecular Docking of 2-Aminobenzothiazole Derivatives
against PI3Kγ
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Sixteen novel 2-aminobenzothiazole compounds were designed and assessed for their

potential interactions within the adenosine triphosphate (ATP) binding domain of the PI3Kγ

enzyme (PDB code: 7JWE).[1][10] The synthesis of these compounds was achieved through

nucleophilic substitution or solvent-free fusion.[1] The final products were characterized using

GC-MS, 1H-NMR, 13C-NMR, and ATR FT-IR.[1] The anticancer activities were evaluated on

A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[1][2]

Molecular Docking of Isatin-Aminobenzoic Acid Hybrids
against B. subtilis Histidine Kinase/Walk
In this study, a series of isatin-aminobenzoic acid hybrids were synthesized and evaluated for

their antibacterial activity. Molecular docking was performed to understand the binding mode of

these compounds within the catalytic domain of the histidine kinase enzyme of B. subtilis.[5]

The docking strategy was validated by redocking the ATP structure, which resulted in an RMSD

value of 0.635 Å.[5] The binding free energy of the most active compound (2a) was calculated

using molecular mechanics/generalized born surface area (MM/GBSA) scoring.[5]

Molecular Docking of Aminobenzoic Acid Derivatives
against Cholinesterases
A series of 2-, 3-, and 4-aminobenzoic acid derivatives were synthesized and screened for their

inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6]

Molecular docking studies were conducted to elucidate the putative binding modes of these

compounds.[6] The study identified compound 5b as a potent inhibitor of AChE and compound

2c as a potent inhibitor of BChE, with the docking results supporting the experimental enzyme

inhibition data.[6]

Visualizing Molecular Interactions and Pathways
To provide a clearer understanding of the biological context and the computational workflow,

the following diagrams have been generated using Graphviz.
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Caption: PI3K Signaling Pathway and Inhibition by Aminobenzoate Analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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